molecular formula C7H5BF5K B7893836 Potassium (2,3-difluorobenzyl)trifluoroborate

Potassium (2,3-difluorobenzyl)trifluoroborate

Cat. No.: B7893836
M. Wt: 234.02 g/mol
InChI Key: NVHQHVQFRZKSGH-UHFFFAOYSA-N
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Description

Potassium (2,3-difluorobenzyl)trifluoroborate (C₇H₅BF₅K, molecular weight 234.02 g/mol) is a fluorinated organoboron compound with a benzyl group substituted with fluorine atoms at the 2- and 3-positions. It exists as a pale-yellow crystalline powder with a purity of ≥95%, making it a reliable reagent for synthetic applications . Its structure combines the stability of trifluoroborate salts with the electronic effects of ortho-difluorination, which enhances reactivity in cross-coupling reactions while minimizing steric hindrance compared to bulkier substituents.

This compound is widely used in pharmaceuticals, agrochemicals, and materials science due to its ability to serve as a versatile building block. For example, its fluorinated benzyl moiety improves metabolic stability and bioavailability in drug candidates, while its compatibility with transition-metal catalysts enables efficient Suzuki-Miyaura couplings .

Properties

IUPAC Name

potassium;(2,3-difluorophenyl)methyl-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF5.K/c9-6-3-1-2-5(7(6)10)4-8(11,12)13;/h1-3H,4H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHQHVQFRZKSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=C(C(=CC=C1)F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF5K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2,3-difluorobenzyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) using potassium bifluoride (K[HF2]) . The reaction is typically carried out under ambient temperature conditions, making it a convenient and efficient process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in solid form and stored under ambient temperature conditions .

Chemical Reactions Analysis

Types of Reactions

Potassium (2,3-difluorobenzyl)trifluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium (2,3-difluorobenzyl)trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of biaryl compounds and has been widely utilized in pharmaceuticals and materials science.

  • Mechanism : The compound acts as a nucleophilic partner in the presence of palladium catalysts, facilitating the coupling with various electrophiles such as aryl halides or triflates.
  • Yield Optimization : Studies have shown that using potassium trifluoroborates can enhance yields compared to traditional boronic acids due to their stability under oxidative conditions .

Stability and Handling

This compound exhibits remarkable stability compared to its boronic acid counterparts. This stability allows for:

  • Longer shelf-life : The compound can be stored without significant degradation.
  • Ease of use : It can be handled under standard laboratory conditions without the need for stringent moisture control .

Pharmaceutical Applications

In pharmaceutical chemistry, this compound has been employed in synthesizing complex molecules with therapeutic potential:

  • Example : A study demonstrated its use in synthesizing a series of difluoro-substituted compounds that showed promising activity against specific cancer cell lines . The ability to introduce difluoro groups is particularly valuable due to their effects on biological activity and pharmacokinetics.

Material Science

The compound is also being explored for applications in material science:

  • Nanomaterials : Research indicates that potassium trifluoroborates can be used to functionalize surfaces or create nanomaterials with enhanced properties . This includes the development of conductive polymers or coatings that could be applied in electronic devices.

Comparative Data Table

Property/FeatureThis compoundTraditional Boronic Acids
StabilityHighModerate
ReactivityHigh under oxidative conditionsVariable
Shelf-lifeLongShort
Application ScopeCross-coupling, pharmaceuticalsGeneral organic synthesis

Mechanism of Action

The mechanism by which potassium (2,3-difluorobenzyl)trifluoroborate exerts its effects involves the hydrolysis of the trifluoroborate group to form the corresponding boronic acid in situ. This boronic acid then participates in various reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophiles and electrophiles used.

Comparison with Similar Compounds

Comparison with Similar Organotrifluoroborates

Substituent Effects on Reactivity and Stability

Organotrifluoroborates are valued for their stability over boronic acids, attributed to their tetracoordinate boron center . However, substituents on the aromatic or aliphatic backbone significantly influence their reactivity and application scope. Below is a comparative analysis:

Table 1: Key Properties of Selected Organotrifluoroborates
Compound Name Molecular Formula Substituent (Position) Purity Key Applications Reactivity Features References
Potassium (2,3-difluorobenzyl)trifluoroborate C₇H₅BF₅K 2,3-difluoro (benzyl) ≥95% Pharmaceuticals, agrochemicals High cross-coupling efficiency; moderate steric hindrance
Potassium (3-chlorophenyl)trifluoroborate C₆H₄BClF₃K 3-chloro (phenyl) 99% Material science Electron-withdrawing Cl enhances stability; slower coupling kinetics
Potassium (2-cyanophenyl)trifluoroborate C₇H₄BF₃KN 2-cyano (phenyl) 95% Organic synthesis Strong electron-withdrawing effect; prone to protodeboronation
Potassium (3,4-difluorobenzyl)trifluoroborate C₇H₅BF₅K 3,4-difluoro (benzyl) 98% Drug discovery Increased steric hindrance reduces reactivity vs. 2,3-difluoro isomer
Potassium (E)-styryltrifluoroborate C₈H₇BF₃K Vinyl (styryl) 85% Polymer chemistry Conjugated system enables π-orbital interactions
Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CN) stabilize the trifluoroborate moiety but may slow transmetalation in cross-couplings due to reduced electron density at boron .
  • Steric Effects : Ortho-substituted derivatives (e.g., 2,3-difluoro) exhibit moderate steric hindrance, balancing reactivity and stability. In contrast, bulkier groups (e.g., 3,4-difluoro) hinder catalyst access, reducing reaction rates .
  • Functional Group Compatibility : Vinyl and acyltrifluoroborates (e.g., Potassium (E)-styryltrifluoroborate) enable specialized reactions like amidation or polymer synthesis but require tailored conditions .

Performance in Suzuki-Miyaura Couplings

Suzuki-Miyaura couplings are a benchmark for evaluating trifluoroborate utility. This compound demonstrates superior performance compared to boronic acids, with fewer side products (e.g., protodeboronation) and higher yields in aqueous conditions . For example:

  • Aryl Trifluoroborates vs. Boronic Acids : Trifluoroborates generate <2% side products in couplings with aryl bromides, whereas boronic acids produce up to 40% under identical conditions .
  • Substituent-Dependent Efficiency: The 2,3-difluorobenzyl group’s balance of electronic activation and steric accessibility enables faster transmetalation than 3-chlorophenyl or 2-cyanophenyl analogs .

Biological Activity

Potassium (2,3-difluorobenzyl)trifluoroborate is a compound that has garnered interest in various fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound belongs to the class of organotrifluoroborates, which are characterized by their trifluoroborate group. The synthesis typically involves the reaction of 2,3-difluorobenzyl halides with potassium trifluoroborate under palladium-catalyzed conditions. This method is advantageous for producing stable and versatile reagents that can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling.

Biological Activity Overview

The biological activity of this compound can be examined through several key areas:

  • Antimicrobial Activity : Studies have indicated that compounds containing trifluoroborate groups exhibit antimicrobial properties. For instance, organotrifluoroborates have been shown to inhibit certain bacterial strains, suggesting potential applications in developing new antibiotics.
  • Enzyme Inhibition : Research has revealed that organotrifluoroborates can act as inhibitors of serine proteases. These compounds are believed to form non-covalent interactions with the active site of target enzymes, leading to competitive inhibition. This mechanism may be relevant for therapeutic applications in treating diseases where serine proteases play a critical role.
  • Cytotoxicity and Anticancer Potential : Preliminary studies have suggested that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, although further research is needed to elucidate these pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionCompetitive inhibition of serine proteases
CytotoxicityInduction of apoptosis in cancer cell lines

Case Study: Enzyme Inhibition

A study investigating the inhibition properties of potassium organotrifluoroborates demonstrated their effectiveness against trypsin and α-chymotrypsin. The research indicated that these compounds could serve as reversible inhibitors, providing a basis for their potential use in therapeutic applications targeting proteolytic enzymes involved in various diseases .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. In vivo studies involving murine models showed no significant alterations in liver and kidney function markers after administration at various dosages. This suggests a favorable safety profile for further investigation into its pharmacological applications .

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